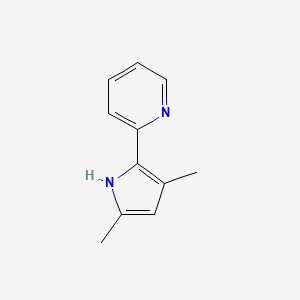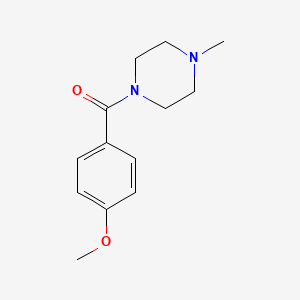
5-fluoro-2,2-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-2,2-dimethylpentanoic acid: is an organic compound that belongs to the class of fluorinated carboxylic acids It is characterized by the presence of a fluorine atom attached to the second carbon of a pentanoic acid chain, which also contains two methyl groups at the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2,2-dimethylpentanoic acid can be achieved through several methods. One common approach involves the fluorination of 2,2-dimethylpentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-fluoro-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-fluoro-2,2-dimethylpentanoic acid is used as a building block in organic synthesis
Biology: In biological research, fluorinated compounds like this compound are used to study enzyme interactions and metabolic pathways. The presence of fluorine can alter the biological activity of molecules, making them useful probes in biochemical studies.
Medicine: Fluorinated carboxylic acids are explored for their potential therapeutic applications. They can serve as precursors for the synthesis of pharmaceuticals, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their performance characteristics, such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 5-fluoro-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. This can modulate the activity of biological pathways, making the compound a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
2,2-dimethylpentanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-fluoro-2-methylpentanoic acid: Contains a single methyl group, leading to variations in reactivity and applications.
5-fluoro-2,2-dimethylhexanoic acid: An extended carbon chain, which can affect its physical and chemical properties.
Uniqueness: 5-fluoro-2,2-dimethylpentanoic acid is unique due to the presence of both fluorine and two methyl groups at the same carbon position. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
5-fluoro-2,2-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO2/c1-7(2,6(9)10)4-3-5-8/h3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFOXOIABACXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)

![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)

![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)

![2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid](/img/structure/B6617299.png)



![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)

![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)
